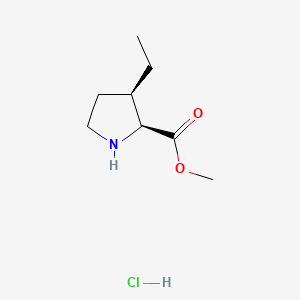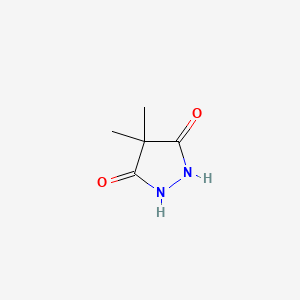![molecular formula C11H15NO B13897155 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows for the formation of a series of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells, leading to cytotoxic effects . The compound’s ability to disrupt protein-protein interactions and inhibit enzymatic activities contributes to its biological effects.
Comparación Con Compuestos Similares
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar structure but with additional benzene rings, leading to different pharmacological properties.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: This compound has a different substitution pattern, which affects its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
VSIVQYRMKWOFRK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC2=CC=CC=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)








![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)


![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
